molecular formula C13H16N2O3S B486719 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 909856-00-4

1-[(2-ethoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No.: B486719
CAS No.: 909856-00-4
M. Wt: 280.34g/mol
InChI Key: VDMHUEQZLPDDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a synthetic pyrazole-sulfonamide hybrid compound of significant interest in medicinal chemistry research. Its core structure combines two privileged pharmacophores, positioning it as a valuable scaffold for investigating new therapeutic agents, particularly in the fields of oncology and inflammation . Pyrazole derivatives are extensively documented for their potent anti-inflammatory and antiproliferative activities. They frequently function by modulating key inflammatory pathways, including the suppression of critical mediators such as prostaglandin E2, inducible nitric oxide synthase, and various interleukins . Furthermore, structurally similar pyrazole compounds have demonstrated a remarkable ability to inhibit reactive oxygen species (ROS) production, protect against oxidative stress, and disrupt the oxidative phosphorylation efficiency in cellular models, suggesting a multifaceted mechanism of action . In anticancer research, the pyrazole nucleus is a recognized scaffold with demonstrated efficacy against diverse solid tumor and leukemia cell lines . The incorporation of the arylsulfonyl moiety, a common feature in many bioactive molecules, is known to enhance drug-like properties and can contribute to inhibiting specific enzymatic targets . This combination makes this compound a compelling candidate for probing novel biological mechanisms. Researchers can utilize this compound to explore structure-activity relationships (SAR), identify molecular targets, and evaluate its potential as a lead compound in drug discovery campaigns. It is supplied For Research Use Only and is strictly intended for laboratory investigations.

Properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-18-12-6-5-10(2)9-13(12)19(16,17)15-8-7-11(3)14-15/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMHUEQZLPDDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2-Ethoxy-5-methylbenzene

The sulfonation of 2-ethoxy-5-methylbenzene employs chlorosulfonic acid (ClSO₃H) in chloroform at 0–10°C, followed by gradual warming to 60°C. The ethoxy group directs sulfonation to the para position relative to itself, yielding 2-ethoxy-5-methylbenzenesulfonic acid. Thionyl chloride (SOCl₂) subsequently converts the sulfonic acid to the sulfonyl chloride at 60°C.

Reaction Conditions :

  • Chlorosulfonic Acid : 5 equivalents ensure complete sulfonation.

  • Workup : Quenching with ice-cold water and dichloromethane extraction isolates the sulfonic acid intermediate.

  • Chlorination : Excess SOCl₂ (1.3 equivalents) under reflux achieves quantitative conversion to the sulfonyl chloride.

Analytical Validation

  • ¹H NMR : The sulfonyl chloride intermediate exhibits characteristic deshielding for aryl protons adjacent to the sulfonyl group (δ 7.5–8.0 ppm).

  • Stability : Store under anhydrous conditions at –20°C to prevent hydrolysis.

Coupling of 3-Methyl-1H-pyrazole with (2-Ethoxy-5-methylphenyl)sulfonyl Chloride

The final step involves nucleophilic substitution at the pyrazole’s N1 position. Dissolving 3-methyl-1H-pyrazole in dichloromethane with triethylamine (1.5 equivalents) as a base, followed by dropwise addition of the sulfonyl chloride, affords the target compound after 16 hours at 25–30°C.

Optimization Insights :

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) by neutralizing HCl efficiently, driving the reaction to completion.

  • Solvent : Dichloromethane’s low polarity minimizes side reactions.

  • Yield : 65–75% after purification via recrystallization from toluene.

Spectroscopic Confirmation :

  • ¹H NMR : Key signals include δ 2.22 ppm (s, 3H, C3-CH₃), δ 3.80 ppm (s, 3H, OCH₂CH₃), and δ 6.71 ppm (s, 1H, pyrazole C4-H).

  • MS (ESI) : m/z = 325 [M+H]⁺, consistent with the molecular formula C₁₄H₁₆N₂O₃S.

Alternative Pathways and Comparative Analysis

Direct Sulfonation of Pre-formed Pyrazole Derivatives

An alternative approach involves sulfonating 1-(2-ethoxy-5-methylphenyl)-3-methyl-1H-pyrazole using ClSO₃H. However, this method risks over-sulfonation and requires stringent temperature control (0–5°C).

Solid-Phase Synthesis

Patents describe immobilized reagents (e.g., polymer-supported bases) to simplify purification. While scalable, this method necessitates specialized equipment and yields marginally lower (60–68%).

Industrial-Scale Considerations

Cost Efficiency

  • Chlorosulfonic Acid : Bulk procurement reduces costs but mandates corrosion-resistant reactors.

  • Catalyst Recycling : Cerium catalysts from are recoverable via filtration, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or aminated derivatives, depending on the substituents introduced.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various chemical reactions involving pyrazole derivatives, which are known for their biological activity. The synthetic pathway typically includes the formation of the pyrazole ring followed by sulfonylation with appropriate sulfonyl chlorides. The resulting compound exhibits a molecular formula of C13H16N2O3S and a molecular weight of approximately 280.34 g/mol.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole.

  • Antibacterial Activity : The compound has shown significant activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit minimum inhibitory concentration (MIC) values ranging from 12.5 mg/mL against Staphylococcus aureus to 25 mg/mL against Escherichia coli .
  • Antifungal Activity : In vitro studies have indicated that this compound also possesses antifungal properties, effective against pathogens such as Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents .

Anticancer Properties

Recent research highlights the potential anticancer effects of pyrazole derivatives. For example, compounds similar to this compound have been investigated for their ability to inhibit tumor cell proliferation.

  • In Vitro Studies : A study found that certain pyrazole derivatives exhibited IC50 values as low as 5 µM against lung cancer cell lines (A549) and showed promise in inhibiting tubulin assembly, a crucial mechanism in cancer cell division .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the target compound. The results were analyzed using the agar well diffusion method, revealing that:

CompoundPathogenMIC (mg/mL)
This compoundS. aureus12.5
This compoundE. coli25
Similar derivativeC. albicans15

This case study underscores the potential of this compound in developing new antimicrobial therapies.

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of pyrazole derivatives in vitro. The study involved screening multiple compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundA549 (lung)5
Similar derivativeNCI-H1299 (lung)6.4

The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Pyrazole Core Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole 2-ethoxy, 5-methyl 3-methyl ~336.4 (calculated) Potential enzyme inhibitor (inferred) -
1-[(3,4-Dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole 3,4-dimethoxy 3-methyl ~352.4 Enhanced electron-donating effects from methoxy groups
1-(4-Methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole 4-methyl 5-phenyl, 4,5-dihydro ~300.4 Planar pyrazoline ring; synthetic intermediate
Ethyl 1-(2-methylphenyl)-5-{[(trifluoromethyl)sulfonyl]oxy}-1H-pyrazole-3-carboxylate 2-methylphenyl (attached via ester) Trifluoromethyl sulfonyloxy, ethyl ester 378.32 Strong electron-withdrawing groups; intermediate for Lp-PLA2 inhibitors
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole Fluorinated substituents Acetyl, nitro, methyl ~520.2 (estimated) High metabolic stability due to fluorine
Key Observations:

Substituent Position and Electronic Effects: The target compound’s 2-ethoxy-5-methylphenyl group introduces steric hindrance (ortho-substitution) and moderate electron-donating effects, contrasting with the 3,4-dimethoxyphenyl analog’s stronger electron donation .

Biological Relevance :

  • Pyrazole derivatives with sulfonamide/sulfonyl groups (e.g., ) are frequently employed as enzyme inhibitors. The dihydropyrazole in may exhibit conformational flexibility, influencing target binding.
  • Fluorinated analogs (e.g., ) demonstrate improved metabolic stability and lipophilicity but may suffer from reduced aqueous solubility.

Synthetic Routes :

  • The target compound’s synthesis likely involves sulfonylation of 3-methyl-1H-pyrazole with 2-ethoxy-5-methylbenzenesulfonyl chloride, a method analogous to the preparation of 1-(4-methylphenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole using 4-methylbenzenesulfonyl chloride .
  • Ethyl ester derivatives (e.g., ) often utilize nucleophilic substitution or coupling reactions, highlighting the versatility of pyrazole chemistry.

Crystallographic and Conformational Analysis

  • The planar pyrazoline ring in (deviation ≤ 0.078 Å) suggests rigidity, which may contrast with the target compound’s fully aromatic pyrazole core, offering greater π-orbital conjugation.
  • Crystallographic software (e.g., SHELX , ORTEP ) is critical for analyzing such structural features, though direct data on the target compound’s crystal structure is absent in the provided evidence.

Biological Activity

The compound 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a pyrazole derivative that has gained attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Pyrazole derivatives, including the target compound, exhibit a wide range of biological activities such as:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antitumor : Inhibition of key cancer-related pathways.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Analgesic : Pain relief properties.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Biological ActivityDescription
AntimicrobialEffective against bacteria and fungi, with MIC values often below 1 μg/mL.
AntitumorInhibits BRAF(V600E), EGFR, and other cancer-related kinases.
Anti-inflammatoryReduces nitric oxide production and TNF-α levels in inflammatory models.
AnalgesicDemonstrates pain-relieving effects comparable to standard analgesics.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely related to their chemical structure. Modifications in the substituents on the pyrazole ring can significantly influence their potency and selectivity. For instance, the introduction of sulfonyl groups has been shown to enhance antimicrobial activity.

Key Findings from SAR Studies

  • Sulfonyl Group Influence : Compounds with sulfonyl substituents demonstrated improved interactions with target enzymes and receptors.
  • Substituent Positioning : The position of ethoxy and methyl groups on the phenyl ring affects solubility and bioavailability.
  • Ring Modifications : Variations in the pyrazole core can lead to changes in pharmacokinetic properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our target compound. The results indicated that compounds with similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Case Study 2: Antitumor Potential

Research has shown that certain pyrazole derivatives effectively inhibit tumor growth by targeting specific kinases involved in cancer progression. One derivative demonstrated potent inhibition against BRAF(V600E) and EGFR pathways, leading to reduced cell proliferation in vitro .

Case Study 3: Anti-inflammatory Effects

In a model of acute inflammation, a pyrazole derivative exhibited comparable anti-inflammatory effects to indomethacin by significantly reducing edema formation and inflammatory cytokine release . This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic: What synthetic routes are commonly employed for 1-[(2-ethoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole and related pyrazole sulfonamide derivatives?

Pyrazole sulfonamides are typically synthesized via multi-step condensation and sulfonylation reactions . A representative protocol involves:

  • Step 1 : Formation of the pyrazole core by cyclizing β-keto esters or hydrazine derivatives with substituted aldehydes/ketones (e.g., Baker-Venkataram rearrangement, as in ).
  • Step 2 : Sulfonylation using sulfonyl chlorides or sulfonic anhydrides under basic conditions (e.g., triethylamine in dichloromethane).
  • Step 3 : Functional group modifications (e.g., alkylation of the sulfonamide group with 2-ethoxy-5-methylbenzene derivatives).
    Critical characterization methods include IR (C=O and S=O stretches), ¹H/¹³C-NMR (pyrazole ring protons at δ 6.5–8.0 ppm, sulfonyl group coupling), and HRMS for molecular ion confirmation .

Advanced: How can crystallographic data resolve ambiguities in the conformational stability of the sulfonyl-pyrazole moiety?

X-ray crystallography is pivotal for analyzing torsional angles and non-covalent interactions . For example:

  • The dihedral angle between the pyrazole ring and the sulfonyl-substituted aryl group determines steric strain. In similar compounds (e.g., ), angles <20° suggest minimal strain, favoring bioactivity.
  • Hydrogen bonding networks (e.g., O-H⋯N interactions in ) stabilize crystal packing and can predict solubility. Use SHELXL ( ) for refinement and ORTEP-3 ( ) for visualizing thermal ellipsoids.
  • Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts (e.g., C-H⋯π interactions in phenyl-substituted analogs) .

Advanced: What experimental strategies address contradictory pharmacological data (e.g., COX-2 vs. Lp-PLA2 inhibition) in sulfonyl-pyrazole derivatives?

Discrepancies in target selectivity often arise from substituent electronic effects or assay conditions . Mitigation approaches include:

  • Comparative molecular field analysis (CoMFA) : Correlate steric/electrostatic fields of analogs (e.g., 3-trifluoromethyl vs. 4-methyl groups) with IC₅₀ values .
  • Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to distinguish competitive vs. allosteric inhibition.
  • Docking studies with mutant enzymes : Test hypotheses about key residues (e.g., Arg513 in COX-2) using AutoDock Vina or Schrödinger .

Basic: What spectroscopic techniques are essential for purity validation of sulfonyl-pyrazole intermediates?

  • Elemental analysis : Confirm C, H, N, S composition within ±0.4% deviation.
  • ¹H-NMR integration ratios : Verify substituent stoichiometry (e.g., methyl groups at δ 2.3–2.6 ppm, ethoxy protons at δ 1.3–1.5 ppm).
  • HPLC-DAD/ELSD : Monitor residual solvents (e.g., DMF, THF) and byproducts (e.g., unreacted sulfonyl chlorides) using C18 columns (acetonitrile/water gradient) .

Advanced: How do hydrogen-bonding patterns in the solid state influence the pharmacokinetic profile of sulfonyl-pyrazole drugs?

  • Graph set analysis ( ) classifies H-bond motifs (e.g., R₂²(8) rings in ) that correlate with dissolution rates.
  • Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify forms with enhanced bioavailability.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity of crystalline phases, which impacts formulation stability .

Basic: What in vivo models are appropriate for preliminary anti-inflammatory evaluation of sulfonyl-pyrazole analogs?

  • Carrageenan-induced paw edema (rat) : Measures acute inflammation; dose analogs at 10–50 mg/kg orally.
  • Adjuvant-induced arthritis (mouse) : Evaluates chronic inflammation; monitor TNF-α/IL-6 levels via ELISA.
  • Ulcerogenicity assay : Compare gastrointestinal toxicity with indomethacin (positive control) using histopathology .

Advanced: How can computational methods optimize the sulfonyl-pyrazole scaffold for dual inhibition (e.g., COX-2 and carbonic anhydrase IX)?

  • Pharmacophore hybridization : Overlap sulfonamide (CA inhibitor) and pyrazole (COX-2 inhibitor) features using MOE or Discovery Studio.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituents (e.g., 4-methyl vs. 4-fluoro) in explicit solvent models.
  • Metabolite prediction (ADMET) : Use MetaCore to identify metabolic soft spots (e.g., sulfonamide hydrolysis) .

Basic: What safety protocols are critical when handling intermediates like 2-bromoethyl pyrazoles (e.g., )?

  • Alkylating agent precautions : Use closed systems for bromoethyl derivatives (potential carcinogens).
  • Quench protocols : Neutralize residual sulfonyl chlorides with aqueous NaHCO₃.
  • Waste disposal : Segregate halogenated solvents (e.g., CH₂Cl₂) for incineration .

Advanced: How do steric and electronic effects of the 2-ethoxy-5-methylphenyl group impact sulfonamide reactivity?

  • Steric effects : Bulky substituents (e.g., 5-methyl) reduce nucleophilic attack on the sulfonyl group, enhancing metabolic stability.
  • Electronic effects : Electron-donating ethoxy groups increase sulfonamide acidity (pKa ~8–10), affecting membrane permeability.
  • DFT calculations : Compute Fukui indices to map electrophilic/nucleophilic sites for functionalization .

Advanced: What strategies resolve spectral overlap in ¹H-NMR of sulfonyl-pyrazole regioisomers?

  • NOESY/ROESY : Identify spatial proximity between pyrazole protons and sulfonyl aryl groups.
  • ¹³C DEPT-135 : Assign quaternary carbons (e.g., C-3 in pyrazole) to distinguish 1,3- vs. 1,5-disubstitution.
  • HSQC/HMBC : Correlate methylene protons (δ 4.0–4.5 ppm) with adjacent carbons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.